molecular formula C15H16ClN3Zn B8066637 4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride

4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride

Cat. No.: B8066637
M. Wt: 339.1 g/mol
InChI Key: URIUFKIGTHAPRW-UHFFFAOYSA-M
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Description

4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride is a diazonium salt with the molecular formula C30H32Cl4N6Zn. This compound is known for its unique structure, which includes a diazonium group attached to a benzene ring substituted with a benzyl(ethyl)amino group. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride typically involves the diazotization of 4-[Benzyl(ethyl)amino]aniline. The process includes the following steps:

    Formation of the Aniline Derivative: The starting material, 4-[Benzyl(ethyl)amino]aniline, is synthesized by reacting benzyl chloride with ethylamine to form benzyl(ethyl)amine, which is then reacted with 4-nitroaniline to produce the desired aniline derivative.

    Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.

    Complexation with Zinc Chloride: The resulting diazonium salt is then complexed with zinc chloride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Aniline Derivative: Large quantities of 4-[Benzyl(ethyl)amino]aniline are synthesized using automated reactors.

    Continuous Diazotization: The diazotization reaction is carried out in continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Purification and Isolation: The final product is purified using crystallization or recrystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride undergoes various types of reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

    Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI). Reactions are typically carried out at room temperature or slightly elevated temperatures.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide (NaOH).

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used under mild conditions.

Major Products

    Substitution Reactions: Products include aryl halides, phenols, and nitriles.

    Coupling Reactions: Azo compounds are the major products.

    Reduction Reactions: The primary product is the corresponding aniline derivative.

Scientific Research Applications

4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Material Science: The compound is used in the preparation of advanced materials such as conducting polymers and nanomaterials.

    Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of 4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, including:

    Nucleophilic Substitution: The diazonium ion acts as an electrophile, allowing nucleophiles to attack and replace the diazonium group.

    Azo Coupling: The diazonium ion reacts with electron-rich aromatic compounds to form azo bonds.

    Reduction: The diazonium ion can be reduced to form the corresponding aniline derivative.

Comparison with Similar Compounds

Similar Compounds

    4-[Benzyl(ethyl)amino]benzenediazonium chloride: Similar structure but without the zinc chloride complex.

    4-[Benzyl(methyl)amino]benzenediazonium;ZINC;chloride: Similar compound with a methyl group instead of an ethyl group.

    4-[Benzyl(ethyl)amino]benzenediazonium tetrafluoroborate: Similar compound with a different counterion (tetrafluoroborate).

Uniqueness

4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride is unique due to its zinc chloride complex, which can influence its reactivity and stability. This complexation can enhance its solubility in certain solvents and affect the outcome of its reactions compared to similar compounds without the zinc chloride complex.

Properties

IUPAC Name

4-[benzyl(ethyl)amino]benzenediazonium;zinc;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N3.ClH.Zn/c1-2-18(12-13-6-4-3-5-7-13)15-10-8-14(17-16)9-11-15;;/h3-11H,2,12H2,1H3;1H;/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIUFKIGTHAPRW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.[Cl-].[Zn]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15280-31-6
Record name Benzenediazonium, 4-[ethyl(phenylmethyl)amino]-, (T-4)-tetrachlorozincate(2-) (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(benzyl(ethyl)amino)benzenediazonium zinc chloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.731
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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